3-chloro-4-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide

Description

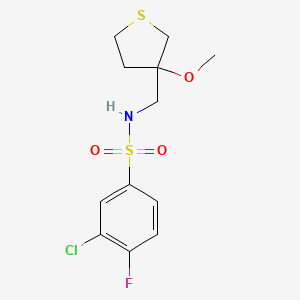

3-Chloro-4-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by:

- Benzene ring substituents: A chloro (Cl) group at position 3 and a fluoro (F) group at position 2.

- Sulfonamide side chain: A (3-methoxytetrahydrothiophen-3-yl)methyl group attached to the sulfonamide nitrogen. The tetrahydrothiophene (saturated sulfur-containing heterocycle) includes a methoxy (-OCH₃) substituent at position 3, conferring both lipophilic and electron-donating properties.

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[(3-methoxythiolan-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFNO3S2/c1-18-12(4-5-19-8-12)7-15-20(16,17)9-2-3-11(14)10(13)6-9/h2-3,6,15H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTOKZOGYXRFCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Methoxytetrahydrothiophene Intermediate: This step involves the preparation of the 3-methoxytetrahydrothiophene moiety through a series of reactions, such as the methoxylation of tetrahydrothiophene.

Sulfonamide Formation: The intermediate is then reacted with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the sulfur and nitrogen atoms.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of the chloro or fluoro groups with other nucleophiles.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that benzenesulfonamide derivatives exhibit significant anticancer properties. Research involving similar sulfonamide compounds has shown their ability to inhibit tumor growth in various cancer models. For instance, a study demonstrated that certain sulfonamide derivatives could induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Cardiovascular Effects

Sulfonamide derivatives have been investigated for their effects on the cardiovascular system. A study highlighted the impact of benzenesulfonamides on perfusion pressure and coronary resistance using isolated rat heart models. The results indicated that specific derivatives could modulate cardiovascular responses, potentially offering new avenues for treating hypertension and heart failure .

Antimicrobial Properties

Compounds similar to 3-chloro-4-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide have shown antimicrobial activity against various pathogens. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for bacterial growth and reproduction. This property positions such compounds as potential candidates for developing new antibiotics .

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer effects of related sulfonamide compounds revealed that they significantly reduced tumor size in xenograft models. The study utilized a dosage regimen that mirrored potential clinical applications, demonstrating the compound's efficacy in inhibiting cancer cell proliferation .

Case Study 2: Cardiovascular Modulation

In experimental setups, the administration of benzenesulfonamide derivatives resulted in a notable decrease in coronary resistance and perfusion pressure, indicating their potential use as vasodilators or antihypertensive agents. These findings were supported by biochemical assays measuring calcium channel interactions, which are critical for vascular function .

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The chloro and fluoro groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues from the evidence include:

A. 3-Chloro-N-(3-furylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide ()

- Molecular formula: C₁₇H₁₆ClNO₄S₂

- Substituents :

- Benzene ring: 3-Cl, 4-OCH₃.

- Side chains: Two heterocyclic groups—furan-3-ylmethyl and thiophene-2-ylmethyl.

- Key differences vs. target compound :

- Benzene substituents : Methoxy (electron-donating) at position 4 vs. fluoro (electron-withdrawing) in the target.

- Heterocycles : Aromatic furan/thiophene vs. saturated tetrahydrothiophene in the target. Aromatic systems may enhance π-π stacking but reduce conformational flexibility compared to the target’s tetrahydrothiophene.

B. TCN-201 (3-chloro-4-fluoro-N-[4-[[2-(phenylcarbonyl)hydrazino]carbonyl]benzyl]benzenesulfonamide) ()

- Substituents: Benzene ring: 3-Cl, 4-F (identical to the target).

- Pharmacological role : Negative allosteric modulator of glycine at GluN1/GluN2A NMDA receptors .

- Key differences vs. target compound: Side chain: The hydrazino carbonyl group in TCN-201 may enhance receptor binding specificity, whereas the target’s methoxytetrahydrothiophene could improve metabolic stability.

C. LY2033298 ()

- Structure: Thieno[2,3-b]pyridine carboxamide.

- Pharmacological role : Allosteric modulator of M2 muscarinic receptors with probe-dependent effects .

- Key differences vs. target compound: Core structure: Thienopyridine vs. benzenesulfonamide. This distinction highlights divergent scaffold preferences for receptor targeting.

Comparative Table of Structural and Functional Features

Implications of Structural Variations

Electronic Effects: The target’s 4-F substituent (vs. Methoxy groups (as in and the target’s tetrahydrothiophene) could increase solubility relative to purely hydrophobic substituents.

Conformational Flexibility :

- The saturated tetrahydrothiophene in the target may allow adaptive binding to receptors compared to rigid aromatic heterocycles (e.g., furan/thiophene in ).

Biological Selectivity: TCN-201’s hydrazino group demonstrates how side-chain modifications can dictate receptor-specific effects. The target’s unique side chain may similarly influence target engagement.

Biological Activity

The compound 3-chloro-4-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , characterized by a sulfonamide group attached to a chloro-fluoro-substituted aromatic ring and a methoxytetrahydrothiophene moiety. The presence of these functional groups may influence its interaction with biological targets.

Research indicates that compounds containing sulfonamide structures often exhibit inhibition of carbonic anhydrase and dihydropteroate synthase, which are crucial enzymes in bacterial and human physiology. This inhibition can lead to antimicrobial effects, making such compounds valuable in antibiotic development.

Biological Activity

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro studies demonstrate significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity, particularly against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although detailed pathways remain to be elucidated.

- Anti-inflammatory Effects : Some reports suggest that the compound exhibits anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways involved in chronic inflammation.

Case Studies

Study 1 : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of sulfonamide derivatives, including the target compound. Results indicated that modifications at the aromatic ring significantly affect antibacterial potency and selectivity against specific pathogens .

Study 2 : Another investigation focused on the anticancer effects of similar sulfonamide compounds. The findings revealed that compounds with methoxy groups showed enhanced activity against breast cancer cell lines, indicating a potential pathway for further development .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.